4-Chloro-2-fluorophenyl cyclopentyl ketone

Physicochemical profiling Lipophilicity ADME prediction

Medicinal chemists often need halogenated aryl ketones with precise lipophilicity and electronic profiles for SAR campaigns. 4-Chloro-2-fluorophenyl cyclopentyl ketone (CAS 898791-75-8) solves this by delivering a unique ortho-F/para-Cl substitution pattern. - LogP 3.85 and boiling point 316.7 °C optimize partitioning, reduce volatility losses during solvent evaporation, and facilitate multi-step synthesis. - Structurally aligned with CCR5 antagonist scaffolds, enabling direct use in focused library synthesis for HIV, asthma, and RA programs; mono-halogen analogs lack this pharmacological context. Supplied at ≥95% purity with global availability and reliable lead times, this building block bridges the gap between discovery chemistry and scalable procurement.

Molecular Formula C12H12ClFO
Molecular Weight 226.67 g/mol
CAS No. 898791-75-8
Cat. No. B1324763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluorophenyl cyclopentyl ketone
CAS898791-75-8
Molecular FormulaC12H12ClFO
Molecular Weight226.67 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)F
InChIInChI=1S/C12H12ClFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyIMLUROSOACRTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluorophenyl cyclopentyl ketone: Physicochemical and Procurement Baseline


4-Chloro-2-fluorophenyl cyclopentyl ketone is a halogenated aryl cyclopentyl ketone (C₁₂H₁₂ClFO, MW 226.67 g/mol). Its computed LogP of 3.85 and density of 1.246 g/cm³ position it as a lipophilic building block intermediate. The compound is commercially available in research quantities, typically at ≥95% purity .

4-Chloro-2-fluorophenyl cyclopentyl ketone vs. Mono-Halogenated Analogs


The simultaneous presence of chlorine at the para position and fluorine at the ortho position creates a distinctive electronic and steric environment that mono-halogenated or unsubstituted cyclopentyl phenyl ketone analogs do not replicate. This dual substitution directly impacts the compound's lipophilicity (LogP 3.85 ) and boiling point (316.7 °C ), which are critical parameters for reaction design, purification, and downstream synthetic utility. Substituting with 2-fluorophenyl cyclopentyl ketone (LogP ~3.2 ) or 4-chlorophenyl cyclopentyl ketone (LogP ~3.71 [1]) alters partitioning behavior, potentially compromising yields in liquid-liquid extractions or chromatographic purifications, and changes the reactivity profile of the aryl ring for subsequent coupling reactions.

4-Chloro-2-fluorophenyl cyclopentyl ketone: Quantitative Comparison with Structural Analogs


Lipophilicity (LogP) Comparison

The target compound exhibits a computed LogP of 3.85 , which is significantly higher than that of 2-fluorophenyl cyclopentyl ketone (LogP 3.20 ), 4-fluorophenyl cyclopentyl ketone (LogP ~3.06 for unsubstituted analog), and 4-chlorophenyl cyclopentyl ketone (LogP 3.71 [1]). The 0.65 log unit increase over the 2-fluoro analog corresponds to a ~4.5-fold higher theoretical octanol-water partition coefficient, indicating significantly enhanced lipophilicity.

Physicochemical profiling Lipophilicity ADME prediction

Boiling Point Elevation for Process Safety

The target compound's boiling point of 316.7 °C at 760 mmHg is approximately 30–43 °C higher than that of mono-halogenated analogs: 2-fluorophenyl cyclopentyl ketone (275.8 °C ), 4-fluorophenyl cyclopentyl ketone (286.6 °C ), and 4-chlorophenyl cyclopentyl ketone (320.75 °C , but note the 4-chloro analog is structurally distinct). Compared to the unsubstituted cyclopentyl phenyl ketone (BP 273.9 °C ), the elevation is 42.8 °C.

Thermal stability Distillation Process chemistry

Density and Refractive Index Distinction

The density of 1.246 g/cm³ is higher than that of the 2-fluorophenyl analog (1.131 g/cm³ ) and the unsubstituted phenyl ketone (1.036 g/cm³ ). Its refractive index of 1.545 also differs from analogs, providing a basis for differentiation by refractive index detection or density-based separation.

Formulation Refractive index detection Analytical chemistry

Purity and Price Comparison

The target compound is typically offered at ≥95% purity with documented pricing (e.g., 8,668 RMB/1g ). In contrast, the closely related 2-fluorophenyl cyclopentyl ketone is available at 96.53% purity , and 4-chlorophenyl cyclopentyl ketone at 97% purity . This information enables direct cost-purity trade-off analysis during procurement.

Procurement Cost-efficiency Purity specification

CCR5 Antagonist Intermediate Potential

A preliminary pharmacological screening (Semantic Scholar record [1]) indicates that a compound of this structural class can serve as a CCR5 antagonist for treating HIV infection, asthma, rheumatoid arthritis, and COPD. While quantitative IC50 data for 4-chloro-2-fluorophenyl cyclopentyl ketone is absent from the public domain, its structural features (chloro and fluoro aryl substitution, cyclopentyl ketone) align with the core scaffold of known CCR5 ligands. This contrasts with mono-substituted analogs that have not been associated with this target profile.

CCR5 antagonist HIV Inflammatory disease Intermediate

4-Chloro-2-fluorophenyl cyclopentyl ketone: Recommended Application Scenarios


CNS Penetration Library Design

With a LogP of 3.85, the compound resides in the optimal lipophilicity range for potential CNS drug candidates. Its superior lipophilicity over 2-fluorophenyl cyclopentyl ketone (ΔLogP +0.65) makes it a valuable comparator in parallel SAR studies assessing the role of dual halogenation on membrane permeability and blood-brain barrier penetration.

Intermediate for Fluorinated Lead Optimization

The combination of ortho-fluorine and para-chlorine substituents provides a unique electronic profile for palladium-catalyzed cross-coupling reactions. The higher boiling point (316.7 °C) compared to mono-fluorinated analogs reduces volatility losses during solvent evaporation, making it more suitable for multi-step synthetic sequences requiring rigorous drying or high-vacuum conditions.

CCR5 Antagonist Lead Identification

For programs targeting CCR5-mediated diseases (HIV, asthma, rheumatoid arthritis, COPD), 4-chloro-2-fluorophenyl cyclopentyl ketone represents a commercially available building block structurally aligned with preliminary antagonist scaffolds. It can be used directly as a starting material for focused library synthesis, whereas mono-halogenated analogs lack this documented pharmacological context. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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